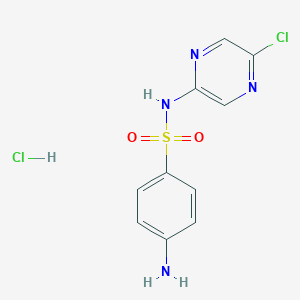

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

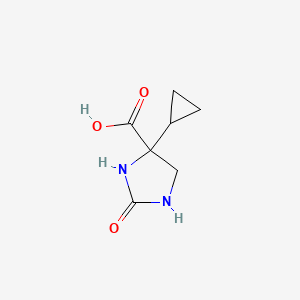

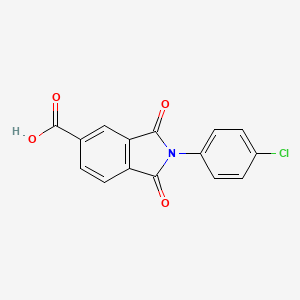

“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The InChI code for this compound is1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Antimicrobial Applications

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has shown promise in antimicrobial research, particularly against tuberculosis. Studies have synthesized a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, revealing that compounds with specific linkers exhibit significant antitubercular activity against M. tuberculosis H37Rv. This activity was linked to the compound's ability to inhibit the folate pathway, a critical mechanism for the survival of tuberculosis bacteria, highlighting its potential as a target for new antimicrobial agents (Bouz et al., 2019).

Anticancer Applications

In the realm of cancer research, this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, a protein overexpressed in many tumor types and associated with tumor growth and metastasis. The inhibition of this enzyme presents a promising strategy for cancer therapy, offering a pathway to develop new anticancer agents (Gul et al., 2016).

Enzyme Inhibition

Further studies into the enzyme inhibitory properties of this compound have uncovered its potential as an inhibitor of human carbonic anhydrase isoforms. These enzymes play crucial roles in physiological processes such as respiration and the regulation of pH levels. Inhibitors of these enzymes are valuable for treating conditions like glaucoma, epilepsy, and obesity. The compounds derived from this compound have shown significant inhibitory action towards various isoforms of carbonic anhydrase, indicating their potential therapeutic benefits (Rathish et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The lipophilicity of a compound plays a significant role in its absorption, distribution, metabolism, and excretion (adme) properties . Therefore, the lipophilicity of this compound could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can induce apoptosis in cancer cells, providing a potential therapeutic effect . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions .

Propriétés

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCMMIVQSIBOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)